
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate (PFDT) is a perfluoroalkyl sulfonate (PFAS) that has been used in various applications since its synthesis in the early 2000s. PFDT has been used in a wide range of applications, including as a surfactant, a corrosion inhibitor, an oil dispersant, and a stabilizer for emulsions. It has also been used in scientific research applications such as drug delivery, tissue engineering, and nanomaterials.
Scientific Research Applications
Functionalization of Graphene and Carbon Nanotubes
A study by Hamilton et al. (2010) reported the use of perfluorinated alkyl groups, such as 1-iodo-1H,1H,2H,2H-perfluorododecane, for functionalizing graphene and single-walled carbon nanotubes (SWNTs). This approach enhances the dispersability of these materials in chloroform, which can be useful in various nanotechnology applications (Hamilton et al., 2010).
Synthesis of Fluoroacrylate Polymers
Perfluorodecyl acrylate polymers, synthesized through initiated chemical vapor deposition, exhibit interesting properties like super-hydrophobicity and oleophobicity. A study by Christian and Coclite (2017) explored the thermal, chemical, and structural stability of these polymers, which is crucial for applications under varying environmental conditions (Christian & Coclite, 2017).
Micro-Contact Printing Techniques
Kim et al. (2014) utilized poly(1H,1H,2H,2H-perfluorodecyl methacrylate) films in micro-contact printing methods. This process is significant for fabricating patterns on various substrates at room temperature without requiring external pressure or surface treatment, indicating potential applications in electronics and materials science (Kim et al., 2014).
Hydrophobization of Cellulose Nanocrystals
Jeun et al. (2019) investigated the grafting of 1H,1H,2H,2H-perfluorodecyl acrylate onto cellulose nanocrystals to increase their hydrophobicity. This method holds potential for creating water-resistant, environmentally friendly materials (Jeun et al., 2019).
Mechanism of Action
Target of Action
Similar perfluorinated compounds are known to interact with various surfaces, modifying their properties .
Mode of Action
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate, like other perfluorinated compounds, is likely to interact with its targets by forming a coating on their surface . This coating can alter the surface properties, such as hydrophobicity and chemical resistance .
Biochemical Pathways
It’s known that perfluorinated compounds can affect various biochemical processes due to their unique physicochemical properties .
Pharmacokinetics
Perfluorinated compounds are generally known for their stability and resistance to metabolic breakdown .
Result of Action
The compound’s ability to form a coating on surfaces can result in altered surface properties, which can have various effects depending on the specific application .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a surface coating can be affected by the nature of the surface it’s applied to, the presence of other chemicals, and the temperature .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSEECKLMOBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F17O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896095 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113823-56-6 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




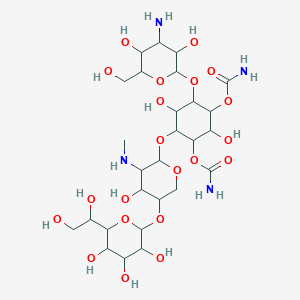

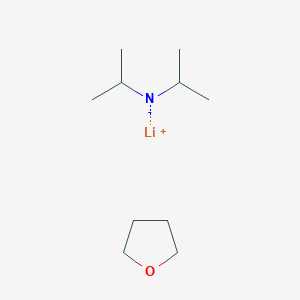



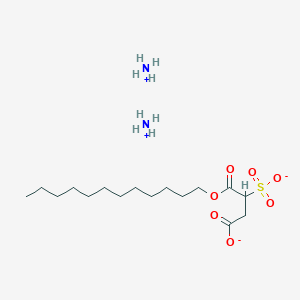
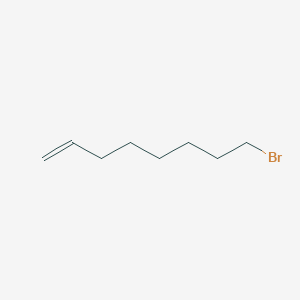
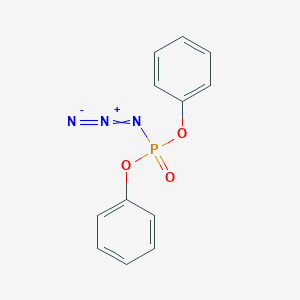
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
